molecular formula C14H18N4O3 B2535621 5-isopropyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1226439-98-0

5-isopropyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2535621
CAS No.: 1226439-98-0
M. Wt: 290.323
InChI Key: SRLLRTOUYREXFJ-UHFFFAOYSA-N
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Description

5-isopropyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a pyrazolo[4,3-c]pyridine core, which is a fused bicyclic system, and functional groups that contribute to its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isopropyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the isopropyl and morpholine-4-carbonyl groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-isopropyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

5-isopropyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific biological pathways.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-isopropyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[4,3-c]pyridine derivatives with different substituents. Examples include:

  • 5-methyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
  • 5-ethyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Uniqueness

What sets 5-isopropyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one apart is its specific combination of functional groups, which confer unique reactivity and biological activity. The isopropyl group, in particular, may influence the compound’s lipophilicity and interaction with biological membranes, while the morpholine-4-carbonyl group can enhance its binding affinity to certain targets.

Properties

IUPAC Name

7-(morpholine-4-carbonyl)-5-propan-2-yl-2H-pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-9(2)18-7-10-12(15-16-13(10)19)11(8-18)14(20)17-3-5-21-6-4-17/h7-9H,3-6H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLLRTOUYREXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C(=NNC2=O)C(=C1)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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